
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of imidazole-based compounds, which are known for their diverse range of biological activities.
Aplicaciones Científicas De Investigación
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been extensively studied for its biological activities, including its anticancer, antimicrobial, and antifungal properties. This compound has shown promising results in inhibiting the growth of cancer cells and has been suggested as a potential chemotherapeutic agent. It has also been reported to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
Biochemical and Physiological Effects:
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide in lab experiments include its unique properties, such as its anticancer, antimicrobial, and antifungal activities. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide. One potential area of research is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method for high yield and purity. Finally, further studies are needed to explore its potential as a new antibiotic for the treatment of microbial and fungal infections.
Conclusion:
In conclusion, N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological activities. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound. Further research is needed to fully understand the potential of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide as a new chemotherapeutic agent and antibiotic.
Métodos De Síntesis
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide involves the reaction of 4-methoxyphenyl hydrazine with 2-bromoethyl pivalate to form the intermediate compound, which is then reacted with 1,2-dibromoethane and sodium sulfide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)15(21)18-9-10-23-16-19-11-14(20-16)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLATNGZFCVBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

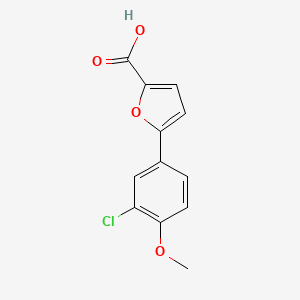
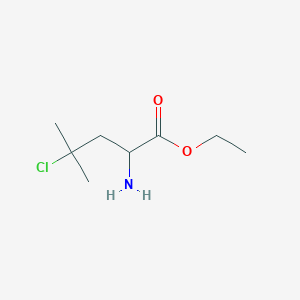
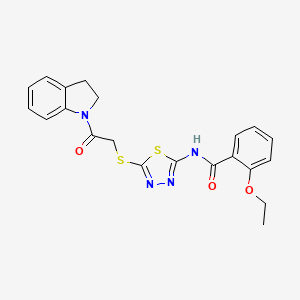
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)
![N-benzyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701764.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)

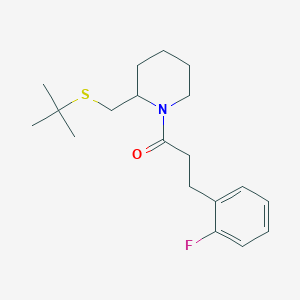
![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
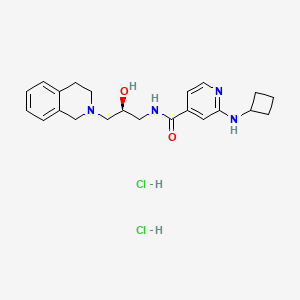
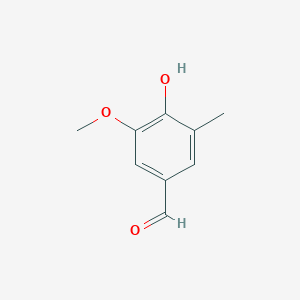
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)